5,6,7,8-tetrahydro-4aH-quinolin-2-one
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Overview
Description
5,6,7,8-Tetrahydro-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family It is characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzyl ketones with aldehydes or ketones under acidic or basic conditions. For example, the reaction of 2-aminobenzyl ketone with acetaldehyde in the presence of an acid catalyst can yield the desired compound.
Another method involves the reduction of quinoline derivatives. For instance, the hydrogenation of quinoline-2-one in the presence of a suitable catalyst can produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process. Commonly used catalysts include palladium on carbon (Pd/C) and Raney nickel, which facilitate the hydrogenation reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction of the compound can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of catalysts like Pd/C or Raney nickel is typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include quinoline-2,3-dione derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
5,6,7,8-Tetrahydro-4aH-quinolin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells. This is achieved through the activation of both intrinsic and extrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death.
In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. Its antiviral activity is associated with the inhibition of viral replication by targeting specific viral enzymes.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-4aH-quinolin-2-one can be compared with other similar compounds, such as:
Quinoline: Unlike quinoline, which is fully aromatic, this compound has a partially saturated ring, which affects its chemical reactivity and biological activity.
Quinolin-2-one: This compound is similar in structure but lacks the tetrahydro moiety, resulting in different chemical and biological properties.
Tetrahydroquinoline: This compound is fully saturated and exhibits different reactivity compared to this compound.
The unique structural features of this compound, such as the presence of both aromatic and saturated rings, contribute to its distinct chemical behavior and wide range of applications.
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H11NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h5-7H,1-4H2 |
InChI Key |
SCUYOQVNIZRHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=O)C=CC2C1 |
Origin of Product |
United States |
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